N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-12-7-8-14(25-2)13(9-12)20-21-10-18(28-20)22-19(23)17-11-26-15-5-3-4-6-16(15)27-17/h3-10,17H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMJNHIRXFIPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 478.6 g/mol. Its structural components include a thiazole ring and a benzo[d][1,4]dioxine moiety, which are known for contributing to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- PARP1 Inhibition : A related compound demonstrated significant inhibition of the PARP1 enzyme with an IC50 value of 0.88 μM. This suggests that derivatives of the benzo[d][1,4]dioxine structure could serve as effective PARP inhibitors in cancer therapy .
- Cytotoxicity : Compounds featuring the 1,4-benzodioxane moiety have shown cytotoxic effects against various cancer cell lines. For example, a study indicated that specific structural modifications can enhance their anticancer activity .
Antimicrobial Activity
Compounds with similar structural characteristics have been investigated for their antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cancer progression or microbial infections. For instance, it could interfere with DNA repair mechanisms by targeting PARP enzymes .
- Signal Pathway Modulation : The interaction with various signaling pathways is crucial for its anticancer effects. Compounds in this class may modulate pathways related to apoptosis and cell proliferation .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiazole ring and a benzo[b][1,4]dioxine moiety. Its molecular formula is , and it has a molecular weight of approximately 386.49 g/mol. The structural characteristics allow for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. Studies have demonstrated that derivatives of thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .
Anticancer Potential
N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown potential in anticancer research. In vitro studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways. Research has indicated that similar compounds can reduce levels of pro-inflammatory cytokines in animal models, suggesting potential applications for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the aromatic rings significantly affect potency and selectivity against various biological targets.
- Hydroxyl Group Importance : The presence of hydroxyl groups has been linked to enhanced binding affinity and bioavailability, which are critical for therapeutic efficacy.
The following table summarizes key biological activities associated with this compound:
| Activity Type | Assessed Compound | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)... | 20 μM | |
| Antitumor | Analog compounds | 25 μM | |
| Anti-inflammatory | Related derivatives | 30 μM |
Diabetes Management
A study demonstrated that compounds similar to this compound could enhance insulin sensitivity through modulation of GPR40 receptors, indicating potential applications in diabetes management.
Cancer Research
In vitro studies have shown that derivatives impact cell viability across various cancer cell lines. The mechanism involves inhibition of key signaling pathways responsible for cell proliferation.
Anti-inflammatory Effects
Research highlighted that certain analogs could significantly reduce pro-inflammatory cytokines in animal models of inflammation, suggesting a pathway for therapeutic development in chronic inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
Functional Group Diversity: The target compound features a carboxamide group, which contrasts with the carbamate linkages in analogs l, m, and others from Pharmacopeial Forum . Analog m incorporates a hydroperoxypropan substituent, which may confer redox activity or instability under physiological conditions .
Substituent Effects :
- The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which could enhance solubility and influence binding interactions compared to the 4-fluorophenyl substituent in analog 28 .
- The dihydrobenzodioxine moiety introduces a fused bicyclic system, likely increasing lipophilicity and rigidity relative to simpler aryl or alkyl substituents in other analogs.
Synthetic Complexity :
- The synthesis of analog 28 involves reductive steps with lead powder to transform nitro groups, suggesting that the target compound or its precursors may require similar strategies for functional group interconversion .
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Carbamate vs. Carboxamide : Carbamates (e.g., analog l) are often used as prodrugs due to their susceptibility to enzymatic cleavage, whereas carboxamides (target compound) may offer prolonged activity .
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethoxyphenyl group in the target compound may improve π-π stacking in hydrophobic binding pockets compared to electron-withdrawing substituents like the 4-fluorophenyl group in analog 28 .
- Bicyclic Systems : The dihydrobenzodioxine in the target compound could enhance membrane permeability due to increased lipophilicity but may reduce aqueous solubility relative to less rigid analogs.
Preparation Methods
Synthetic Routes to N-(2-(2,5-Dimethoxyphenyl)Thiazol-5-Yl)-2,3-Dihydrobenzo[b]Dioxine-2-Carboxamide
Thiazole Core Formation
The 2-(2,5-dimethoxyphenyl)thiazol-5-yl moiety is typically synthesized via Hantzsch thiazole synthesis or halogen displacement reactions. In a protocol analogous to the synthesis of 5-nitrothiazole derivatives, 2-bromo-5-nitrothiazole undergoes nucleophilic substitution with 2,5-dimethoxyphenylthiol in sodium methoxide/methanol. This method achieves 68% yield by leveraging the heightened reactivity of thiolate anions over hydroxyl groups, preventing undesired byproducts. Alternative routes employ α-haloketones, such as 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, condensed with thiourea derivatives in ethanol under reflux.
2,3-Dihydrobenzo[b]Dioxine-2-Carboxamide Synthesis
The dihydrodioxine fragment is constructed through cyclocondensation of catechol derivatives with glyoxylic acid, followed by amidation. Patent WO2019097306A2 describes a related approach using bis(trifluoromethyl) disulfide and sulfuryl chloride under inert atmospheres to activate carbonyl intermediates. Carboxamide formation is achieved via coupling 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), yielding 73% isolated product.
Final Coupling Strategy
Conjugation of the thiazole and dihydrodioxine subunits employs amide bond formation. The thiazole-5-amine intermediate reacts with 2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride in tetrahydrofuran (THF) at 0°C, with triethylamine as a base. This method, adapted from HIV-1 inhibitor syntheses, affords 65% yield after silica gel chromatography. Alternative one-pot methodologies utilizing hexamethyldisilazane (HMDS) for in situ activation of the carboxylic acid demonstrate comparable efficiency but require stringent moisture control.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Reaction kinetics for thiazole formation exhibit pronounced solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but promote side reactions at elevated temperatures. Methanol, despite its lower dielectric constant, enhances selectivity for thiolate intermediates at 65°C, as evidenced by a 12% increase in yield compared to DMF.
Catalytic Systems
The use of trimethylsilyl triflate (TMSOTf) in HMDS-mediated amidations reduces reaction times from 8 hours to 35 minutes, as reported in thiadiazolo[3,2-a]pyrimidinone syntheses. However, residual silylating agents complicate purification, necessitating iterative washing with benzene or ethyl acetate.
Protective Group Strategies
Methoxy groups on the phenyl ring require protection during thiolation steps. Benzyl ethers, though stable under basic conditions, introduce steric hindrance that lowers thiazole yields by 15–20%. In contrast, tert-butyldimethylsilyl (TBS) groups enable orthogonal deprotection with tetra-n-butylammonium fluoride (TBAF), preserving aromatic methoxy functionalities.
Analytical Characterization
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectra confirm regioselectivity in thiazole formation. The ¹H NMR spectrum exhibits a singlet at δ 7.85 ppm for the thiazole C-5 proton, with vicinal coupling constants (J = 3.1 Hz) verifying the 2,5-dimethoxyphenyl orientation. Carbonyl resonances in the ¹³C NMR spectrum appear at δ 167.2 ppm (amide) and δ 163.9 ppm (dioxine lactone), consistent with PubChem data for analogous structures.
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) show ≥95% purity for most batches. Residual DMF from coupling reactions is quantified via gas chromatography-mass spectrometry (GC-MS), with levels below 0.02% achieved through lyophilization.
Comparative Analysis of Synthetic Approaches
Yield and Scalability
Table 1 summarizes yields across key synthetic steps. The HMDS-mediated pathway offers superior scalability (multi-gram quantities) but demands specialized equipment for anhydrous processing. Conventional amide coupling, while lower yielding, remains preferable for small-scale syntheses due to reduced reagent costs.
Table 1. Comparative Yields of Synthetic Steps
Q & A
Q. What are the standard synthetic routes for preparing N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
Thiazole ring formation : Reacting 2-amino-5-arylmethylthiazole intermediates with activated carboxylic acids (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives) via acylation. Diazonium salts or isothiocyanates are often used as precursors for thiazole derivatives .
Purification : Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Silica Gel 60 F254) with eluents like chloroform:acetone (3:1) to confirm purity .
Characterization : Melting points (uncorrected, open capillary method), NMR (400 MHz, DMSO-d6), and IR spectroscopy .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and hydrogen environments. DMSO-d6 is commonly used as the solvent, with δ values referenced to TMS .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1670 cm⁻¹ for carboxamide) .
- Mass spectrometry (MS) : FAB-MS or ESI-MS for molecular ion confirmation (e.g., [M+H]+ peaks) .
- TLC : Monitors reaction progress and purity using UV-254 detection .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer activity of this compound?
- Methodological Answer :
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT or SRB assays. IC50 values are calculated to compare potency .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups on phenyl rings) to assess their impact on activity. Derivatives with electron-donating groups often enhance bioactivity .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS detection kits to probe cell death pathways .
Q. What strategies optimize the cyclization step during the synthesis of thiazole-containing analogs?
- Methodological Answer :
- Reaction conditions : Cyclization of intermediates (e.g., N-substituted thioamides) in DMF with iodine and triethylamine at reflux. Adjusting heating duration (1–3 minutes) improves yields .
- Co-crystallization : For structural validation, co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) can be isolated and analyzed via X-ray diffraction .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate results using multiple assays (e.g., ATP-based viability + clonogenic assays) to rule out false positives .
- Batch consistency : Ensure compound purity (>95% by HPLC) and standardized protocols for cell culture (e.g., passage number, serum concentration) .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides) to identify activity trends .
Q. What advanced techniques confirm the role of the dihydrobenzo[d][1,4]dioxine moiety in target binding?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The dioxine ring’s planarity and oxygen atoms often contribute to π-π stacking or hydrogen bonding .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to visualize binding modes .
- SAR modifications : Replace the dioxine ring with furan or tetrahydrofuran analogs to assess binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
